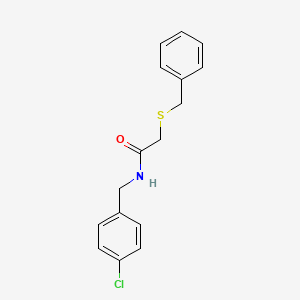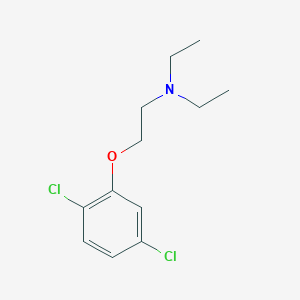
2-(benzylthio)-N-(4-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-chlorobenzyl)acetamide, also known as BZT-1, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BZT-1 belongs to the class of phenyltropanes, which are structurally similar to cocaine and have been shown to possess stimulant and rewarding effects. In
Mécanisme D'action
2-(benzylthio)-N-(4-chlorobenzyl)acetamide acts as a dopamine transporter (DAT) inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and a stimulant effect. This compound has also been shown to have a high affinity for the serotonin transporter (SERT), which may contribute to its antidepressant-like effect.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to a stimulant effect. This compound has also been shown to increase serotonin levels in the brain, which may contribute to its antidepressant-like effect. However, this compound has also been shown to have potential toxic effects on the heart, liver, and kidneys, which may limit its use as a medication.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been used in various lab experiments to study its pharmacological properties and potential therapeutic uses. One advantage of using this compound in lab experiments is its high potency and selectivity for DAT and SERT, which allows for more precise and targeted studies. However, one limitation of using this compound in lab experiments is its potential toxic effects, which may require the use of lower doses or alternative compounds.
Orientations Futures
There are several future directions for the study of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide. One direction is to further investigate its potential as a medication for depression, ADHD, and substance abuse. Another direction is to study its potential toxic effects and develop safer compounds with similar pharmacological properties. Additionally, studying the structure-activity relationship of this compound and related compounds may lead to the development of more potent and selective DAT and SERT inhibitors.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(4-chlorobenzyl)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylbromide with sodium thiophenolate to form 4-chlorobenzylthiol. The thiol group is then protected with a benzyl group using benzyl chloride and potassium carbonate. The resulting compound is then reacted with N-acetyl-4-chlorobenzylamine to form this compound.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-chlorobenzyl)acetamide has been studied for its potential use as a medication for various disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse. In preclinical studies, this compound has been shown to have an antidepressant-like effect in animal models of depression, as well as a stimulant effect in animal models of ADHD. This compound has also been shown to reduce the self-administration of cocaine and other drugs of abuse in animal models, suggesting its potential as a treatment for substance abuse.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-15-8-6-13(7-9-15)10-18-16(19)12-20-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBRDBBBMMJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)

![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)


![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)

![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)


